Cas no 1028-33-7 (1-N-Hexyltheobromine)

1-N-Hexyltheobromine is a synthetic derivative of theobromine, characterized by the substitution of a hexyl group at the nitrogen position. This modification enhances its lipophilicity, improving membrane permeability and bioavailability compared to the parent compound. It exhibits potential as a bioactive molecule in pharmacological research, particularly in studies targeting adenosine receptor modulation. The hexyl chain extension may also influence its metabolic stability and binding affinity, making it a candidate for exploring structure-activity relationships in xanthine derivatives. Its solubility profile favors organic solvents, facilitating formulation in experimental applications. Further investigations are required to fully elucidate its mechanistic and therapeutic implications.
1-N-Hexyltheobromine structure
1-N-Hexyltheobromine structure
Product Name:1-N-Hexyltheobromine
CAS No:1028-33-7
MF:C13H20N4O2
MW:264.323502540588
MDL:MFCD00041424
CID:83319
PubChem ID:70569
Update Time:2025-05-28

1-N-Hexyltheobromine Chemical and Physical Properties

Names and Identifiers

    • Pentifylline
    • 1-n-Hexyltheobromine
    • 1-Hexyl-3,7-dimethylxanthine~Pentifylline
    • 1-HEXYLTHEOBROMIDE
    • 1-hexyl-3,7-dimethylpurine-2,6-dione
    • SK 7
    • Cosadon
    • Cosaldon
    • Pentifyllin
    • Hexyltheobromine
    • 1-hexyl-theobromin
    • 1-HEXYLTHEOBROMINE
    • sk7
    • DTXCID0031398
    • 1-Hexyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione #
    • 1-Hexyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
    • 1028-33-7
    • J-000814
    • Pentifyllinum [INN-Latin]
    • 4-26-00-02351 (Beilstein Handbook Reference)
    • 1-Hexyl-3,7-dimethylxanthine
    • CS-0318887
    • 1H-Purine-2,6-dione, 1-hexyl-3,7-dihydro-3,7-dimethyl-
    • HY-W273690
    • 1H-Purine-2,6-dione, 3,7-dihydro-1-hexyl-3,7-dimethyl-
    • Pentifilina [INN-Spanish]
    • BRN 0270632
    • EINECS 213-842-0
    • AS-67605
    • CAS-1028-33-7
    • DTXSID2057609
    • Theobromine, 1-hexyl-
    • NS00006713
    • DB13634
    • BRD-K97616436-001-01-4
    • Pentifylline [INN:BAN:DCF]
    • D95926
    • 3,7-Dimethyl-1-hexyl-1H,3H-purin-2,6-dione
    • MFCD00041424
    • Pentifylline (INN)
    • SK 7 (Pharmaceutical)
    • Pentifyllinum
    • FT-0603539
    • MBM1C4K26S
    • CHEMBL2105338
    • PENTIFYLLINE [MI]
    • CHEBI:135091
    • UNII-MBM1C4K26S
    • Q7165191
    • PENTIFYLLINE [INN]
    • NCGC00253688-01
    • D07174
    • 1-Hexyl-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
    • SCHEMBL147256
    • component of Cosaldon (Salt/Mix)
    • Pentifilina
    • 1-hexyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • PENTIFYLLINE [MART.]
    • Tox21_113810
    • AKOS015839949
    • PENTIFYLLINE [WHO-DD]
    • C04AD01
    • 1-Hexyltheobromine; Hexyltheobromine
    • PENTIFYLLINE (MART.)
    • pentifillina
    • pentiphylline
    • DB-019311
    • Pentifyllinum (INN-Latin)
    • Pentifilina (INN-Spanish)
    • 1-N-Hexyltheobromine
    • MDL: MFCD00041424
    • Inchi: 1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3
    • InChI Key: MRWQRJMESRRJJB-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=CN2C)N(C)C(N1CCCCCC)=O
    • BRN: 270632

Computed Properties

  • Exact Mass: 264.15900
  • Monoisotopic Mass: 264.159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 58.4A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.23
  • Melting Point: 80-81°C
  • Boiling Point: 452.5°Cat760mmHg
  • Flash Point: 227.5°C
  • Refractive Index: 1.602
  • PSA: 61.82000
  • LogP: 1.01400
  • Merck: 14,7127
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-N-Hexyltheobromine Security Information

1-N-Hexyltheobromine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-N-Hexyltheobromine Pricemore >>

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